REACTION_CXSMILES
|
[CH:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH2:13]>>[C:1]1(=[O:13])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:1]1([OH:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:7][CH:12]1[CH2:8][CH2:9][CH2:10][C:11]1=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The neutralized cleavage reaction product mixture can then be separated by methods such as distillation
|
Type
|
CUSTOM
|
Details
|
is obtained at the bottom of the column
|
Type
|
CUSTOM
|
Details
|
is obtained in the middle section
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |